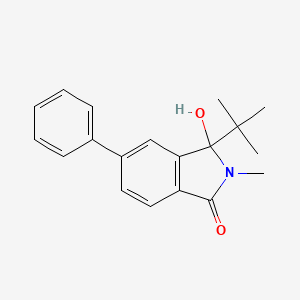![molecular formula C11H12O2S B11939986 [2-(1-Propynylsulfonyl)ethyl]benzene](/img/structure/B11939986.png)
[2-(1-Propynylsulfonyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1-Propynylsulfonyl)ethyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-(1-propynylsulfonyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Propynylsulfonyl)ethyl]benzene typically involves the reaction of benzene with a suitable sulfonylating agent, followed by the introduction of the propynyl group. One common method involves the use of sulfonyl chlorides and alkynes under specific reaction conditions to achieve the desired product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and alkynylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(1-Propynylsulfonyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzenes, and various derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(1-Propynylsulfonyl)ethyl]benzene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be explored for its potential as a pharmacophore. Its sulfonyl group can interact with biological targets, making it a candidate for drug development and biochemical studies.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various applications in material science and engineering.
Mécanisme D'action
The mechanism of action of [2-(1-Propynylsulfonyl)ethyl]benzene involves its interaction with molecular targets through its sulfonyl and propynyl groups. These functional groups can form covalent bonds or engage in non-covalent interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(1-Propynylsulfonyl)ethyl]toluene: Similar structure with a methyl group on the benzene ring.
[2-(1-Propynylsulfonyl)ethyl]phenol: Contains a hydroxyl group on the benzene ring.
[2-(1-Propynylsulfonyl)ethyl]aniline: Features an amino group on the benzene ring.
Uniqueness
[2-(1-Propynylsulfonyl)ethyl]benzene is unique due to its specific combination of a sulfonyl group and a propynyl group attached to the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its similar counterparts.
Propriétés
Formule moléculaire |
C11H12O2S |
|---|---|
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
2-prop-1-ynylsulfonylethylbenzene |
InChI |
InChI=1S/C11H12O2S/c1-2-9-14(12,13)10-8-11-6-4-3-5-7-11/h3-7H,8,10H2,1H3 |
Clé InChI |
KVEBODAFWASRDA-UHFFFAOYSA-N |
SMILES canonique |
CC#CS(=O)(=O)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
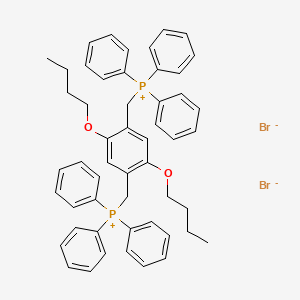
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939929.png)
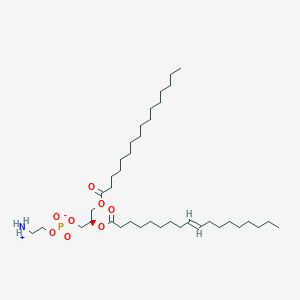
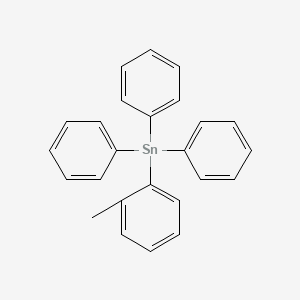
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939938.png)
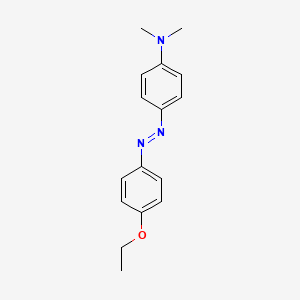
![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)



![[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11939985.png)
